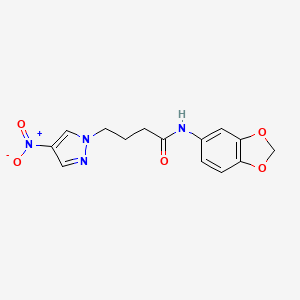
N-(1,3-benzodioxol-5-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2H-13-BENZODIOXOL-5-YL)-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE” is a synthetic organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring, a nitro-substituted pyrazole ring, and a butanamide chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2H-13-BENZODIOXOL-5-YL)-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE” typically involves multi-step organic reactions. The general synthetic route may include:
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-dicarbonyl compounds.
Coupling Reactions: The benzodioxole and pyrazole moieties can be coupled using suitable linkers and reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
“N-(2H-13-BENZODIOXOL-5-YL)-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, palladium on carbon.
Solvents: Organic solvents such as dichloromethane, ethanol.
Major Products Formed
Oxidation Products: Oxidized derivatives of the benzodioxole or pyrazole rings.
Reduction Products: Amino-substituted derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, “N-(2H-13-BENZODIOXOL-5-YL)-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, “N-(2H-13-BENZODIOXOL-5-YL)-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE” may be used in the production of specialty chemicals, pharmaceuticals, or agrochemicals. Its unique properties can be leveraged for various applications.
作用機序
The mechanism of action of “N-(2H-13-BENZODIOXOL-5-YL)-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
N-(2H-13-BENZODIOXOL-5-YL)-4-(4-AMINO-1H-PYRAZOL-1-YL)BUTANAMIDE: Similar structure with an amino group instead of a nitro group.
N-(2H-13-BENZODIOXOL-5-YL)-4-(4-METHYL-1H-PYRAZOL-1-YL)BUTANAMIDE: Similar structure with a methyl group instead of a nitro group.
Uniqueness
“N-(2H-13-BENZODIOXOL-5-YL)-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE” is unique due to the presence of both the benzodioxole and nitro-substituted pyrazole rings. This combination of functional groups imparts distinct chemical and biological properties, making it a compound of interest for various applications.
特性
分子式 |
C14H14N4O5 |
|---|---|
分子量 |
318.28 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-yl)-4-(4-nitropyrazol-1-yl)butanamide |
InChI |
InChI=1S/C14H14N4O5/c19-14(2-1-5-17-8-11(7-15-17)18(20)21)16-10-3-4-12-13(6-10)23-9-22-12/h3-4,6-8H,1-2,5,9H2,(H,16,19) |
InChIキー |
ZMMHMLCYBSEJFK-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCCN3C=C(C=N3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Chloro-4-fluorophenyl)-3-{4-[(4-fluorophenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B14946339.png)
![3-chloro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B14946347.png)
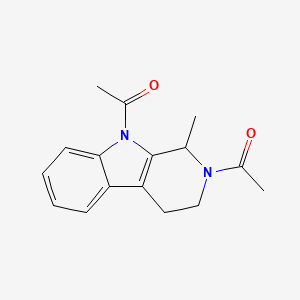
![3-(2-Chloro-benzyl)-7-pyrrolidin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14946360.png)
![3,3-Dimethyl-1-(methylsulfanyl)-2-azaspiro[5.5]undeca-1,7,10-trien-9-one](/img/structure/B14946371.png)
![3,4,5-trimethoxy-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide](/img/structure/B14946375.png)
![1H-Indole, 2,3-dihydro-1-[2-(4-iodo-1H-pyrazol-1-yl)acetyl]-](/img/structure/B14946385.png)
![Methyl 5-bromo-2-[(2,2-diphenylacetyl)amino]benzoate](/img/structure/B14946396.png)
![3-fluoro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B14946401.png)
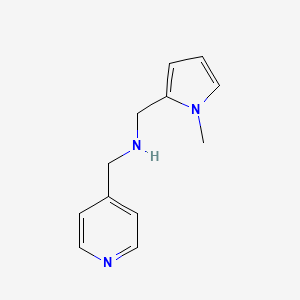
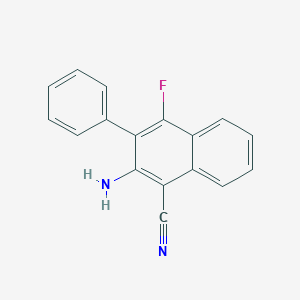
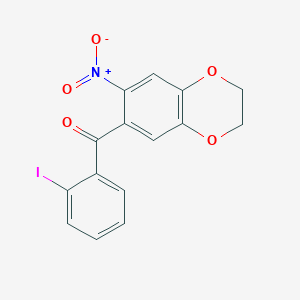
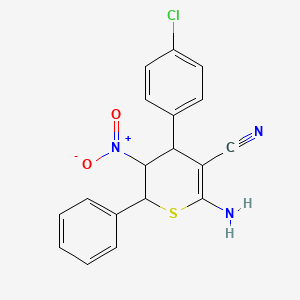
![3-nitro-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one](/img/structure/B14946438.png)
